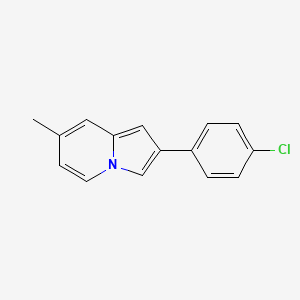

![molecular formula C18H24N2OS2 B11639820 3-butyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11639820.png)

3-butyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Este compuesto es una molécula heterocíclica compleja con un núcleo benzotiofeno y pirimidina fusionados. Su nombre sistemático es bastante largo, pero vamos a desglosarlo:

-

Benzotieno[2,3-d]pirimidin-4(3H)-ona : Esta parte del nombre describe el sistema de anillos fusionados. Consiste en un benzotiofeno (benzo + tieno) y un anillo de pirimidina (piri + midina). El "4(3H)-ona" indica que el átomo de oxígeno es parte de un grupo cetona en la posición 4.

-

3-Butil : El grupo butil (C₄H₉) está unido al tercer carbono del anillo benzotiofeno.

-

(2-metilprop-2-en-1-il)sulfanil : Este grupo está unido al segundo carbono del anillo benzotiofeno. Contiene un doble enlace (prop-2-en-1-il) y un átomo de azufre (sulfanil) con un grupo metil (CH₃) unido.

Métodos De Preparación

Desafortunadamente, las rutas sintéticas específicas para este compuesto son escasas en la literatura. Podemos inferir métodos potenciales basados en estructuras similares. Por ejemplo, un enfoque podría implicar la ciclización de precursores adecuadamente funcionalizados para formar el núcleo benzotieno[2,3-d]pirimidina. Los métodos de producción industrial permanecen sin revelar debido al limitado interés comercial.

Análisis De Reacciones Químicas

- Reactividad : La reactividad del compuesto probablemente involucre las unidades benzotiofeno y pirimidina. Puede sufrir reacciones de oxidación, reducción y sustitución.

- Reactivos y condiciones comunes :

- Oxidación : Agentes oxidantes como el permanganato de potasio (KMnO₄) o el ácido crómico (H₂CrO₄).

- Reducción : Agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o el hidrógeno gaseoso (H₂) con un catalizador.

- Sustitución : Halogenación utilizando reactivos como el bromo (Br₂) o el yodo (I₂).

Aplicaciones Científicas De Investigación

- Química : Podría servir como un bloque de construcción para nuevos materiales o ligandos.

- Biología : Investigar sus interacciones con macromoléculas biológicas (por ejemplo, proteínas, ADN).

- Medicina : Explorando sus propiedades farmacológicas (por ejemplo, anticancerígenas, antimicrobianas).

- Industria : Desarrollando dispositivos electrónicos orgánicos o sensores.

Mecanismo De Acción

El mecanismo del compuesto probablemente involucre la unión a objetivos moleculares específicos (por ejemplo, enzimas, receptores) o la interferencia con las vías celulares. Se necesita más investigación para dilucidar su modo de acción preciso.

Comparación Con Compuestos Similares

Si bien los análogos directos son escasos, podemos compararlo con heterociclos relacionados como benzotiofenos, pirimidinas y sus híbridos. Su estructura única puede ofrecer propiedades distintas en comparación con estas contrapartes.

Propiedades

Fórmula molecular |

C18H24N2OS2 |

|---|---|

Peso molecular |

348.5 g/mol |

Nombre IUPAC |

3-butyl-2-(2-methylprop-2-enylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C18H24N2OS2/c1-4-5-10-20-17(21)15-13-8-6-7-9-14(13)23-16(15)19-18(20)22-11-12(2)3/h2,4-11H2,1,3H3 |

Clave InChI |

FCSZKPARJOWWOY-UHFFFAOYSA-N |

SMILES canónico |

CCCCN1C(=O)C2=C(N=C1SCC(=C)C)SC3=C2CCCC3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(piperidin-1-yl)acetamide](/img/structure/B11639748.png)

![ethyl (2Z)-5-(3,4-diethoxyphenyl)-2-(3-hydroxy-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11639758.png)

![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639763.png)

![(2E,5Z)-5-{[4-(2,3-Dihydro-1H-isoindol-2-YL)phenyl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B11639767.png)

![(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11639768.png)

![(7Z)-7-(4-methoxybenzylidene)-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11639774.png)

![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11639777.png)

![N-(2-hydroxyethyl)-5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11639782.png)

![2H-1-Benzopyran-3-carboxamide, N-[4-(aminosulfonyl)phenyl]-2-oxo-](/img/structure/B11639790.png)

![N-(4-bromophenyl)-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11639794.png)

![2-{4-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]phenoxy}acetamide](/img/structure/B11639801.png)

![N-(4-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B11639806.png)